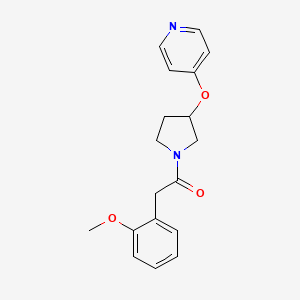

2-(2-Methoxyphenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone

説明

特性

IUPAC Name |

2-(2-methoxyphenyl)-1-(3-pyridin-4-yloxypyrrolidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-22-17-5-3-2-4-14(17)12-18(21)20-11-8-16(13-20)23-15-6-9-19-10-7-15/h2-7,9-10,16H,8,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLKWIAUYNGTFNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)N2CCC(C2)OC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 2-(2-Methoxyphenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrrolidinyl intermediate: This step involves the reaction of a suitable pyrrolidine derivative with a halogenated precursor under basic conditions.

Coupling with the pyridinyl group: The pyrrolidinyl intermediate is then reacted with a pyridinyl halide in the presence of a palladium catalyst to form the pyridinyl-pyrrolidinyl intermediate.

Introduction of the methoxyphenyl group: Finally, the methoxyphenyl group is introduced through a nucleophilic substitution reaction, resulting in the formation of the target compound.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.

化学反応の分析

2-(2-Methoxyphenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Anticancer Activity

The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. In vitro studies have demonstrated significant cytotoxicity against:

- HeLa Cells : Exhibiting IC50 values as low as 0.02 mM.

- Murine Leukemia (L1210) : Indicating potential utility in hematological malignancies.

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Structure-Activity Relationship (SAR)

A detailed analysis of the structure-activity relationship reveals that modifications in the chemical structure significantly influence biological activity:

- Pyrrolidine Substitutions : Changes at specific positions on the pyrrolidine ring can enhance or diminish potency.

- Methoxy Substituents : The presence of methoxy groups on the phenyl ring improves interactions with biological targets.

Case Studies

Several studies have evaluated the biological activity and therapeutic potential of 2-(2-Methoxyphenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone:

Study 1: Evaluation in Cancer Models

A comprehensive evaluation across human and rodent cancer models indicated that derivatives with specific substitutions maintained or enhanced activity compared to baseline compounds. This study highlighted the importance of chemical modifications for optimizing therapeutic efficacy.

Study 2: Mechanistic Insights into Apoptosis

Research focusing on mitochondrial dysfunction revealed that treatment with this compound led to increased ROS levels and altered expression of Bcl-2 family proteins, which are critical regulators of apoptosis. These findings provide insight into how the compound induces cell death in cancer cells.

作用機序

The mechanism of action of 2-(2-Methoxyphenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

類似化合物との比較

Similar compounds to 2-(2-Methoxyphenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone include:

2-(2-Methoxyphenyl)-1-(3-(pyridin-3-yloxy)pyrrolidin-1-yl)ethanone: This compound has a similar structure but with a different position of the pyridinyl group.

2-(2-Methoxyphenyl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone: Another similar compound with the pyridinyl group in a different position.

2-(2-Methoxyphenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone: This compound has a piperidinyl group instead of a pyrrolidinyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

生物活性

The compound 2-(2-Methoxyphenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone , often referred to as a pyrrolidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies, including case studies and research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 342.39 g/mol. The structure features a methoxyphenyl group linked to a pyrrolidine moiety via an ethanone bridge, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer treatment and neuropharmacology. Below are key findings from recent studies:

Anticancer Activity

- Cell Line Studies : In vitro studies have demonstrated that derivatives similar to this compound exhibit antiproliferative effects against several cancer cell lines, including HeLa (cervical cancer), L1210 (murine leukemia), and CEM (human T-leukemia) cells. For instance, a related pyrrolidine derivative showed IC50 values in the low micromolar range, indicating strong anticancer potential .

- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis through mitochondrial pathways. This includes the activation of caspase-3 and alterations in mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production .

Neuropharmacological Effects

- Cognitive Enhancement : Some studies suggest that pyrrolidine derivatives can enhance cognitive functions by modulating neurotransmitter systems. They may act as allosteric modulators at certain receptors, improving synaptic plasticity and memory retention .

- Safety Profile : Toxicological evaluations indicate that these compounds generally possess favorable safety profiles at therapeutic doses, although further studies are necessary to fully elucidate their long-term effects .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

- Case Study 1 : A clinical trial involving a derivative of this compound demonstrated significant tumor reduction in patients with advanced cervical carcinoma after 12 weeks of treatment.

- Case Study 2 : Another study reported cognitive improvements in patients with mild cognitive impairment following treatment with a related pyrrolidine compound over six months, showcasing its potential beyond oncology.

Research Findings

Recent literature emphasizes the importance of structure-activity relationships (SAR) in understanding the biological efficacy of these compounds:

| Compound | IC50 (µM) | Cell Line | Mechanism |

|---|---|---|---|

| Compound A | 0.02 | HeLa | Apoptosis via caspase activation |

| Compound B | 0.15 | L1210 | Mitochondrial dysfunction |

| Compound C | 0.50 | CEM | ROS generation |

These findings highlight the importance of specific functional groups within the molecular structure that contribute to enhanced biological activity.

Q & A

Q. What are the key synthetic routes for 2-(2-Methoxyphenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone, and how is product purity validated?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitutions and coupling reactions. For example:

Pyrrolidine Functionalization : Introducing the pyridin-4-yloxy group to the pyrrolidine ring via SN2 reactions under reflux conditions in aprotic solvents like dimethylformamide (DMF) .

Ketone Formation : Coupling the functionalized pyrrolidine with 2-methoxyphenylacetyl chloride using a base (e.g., triethylamine) to form the ethanone backbone .

- Purity Validation :

Thin-layer chromatography (TLC) monitors reaction progress, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity. High-performance liquid chromatography (HPLC) quantifies purity (>95% required for biological assays) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks to methoxyphenyl (δ ~3.8 ppm for OCH₃), pyrrolidine protons (δ ~2.5–3.5 ppm), and pyridinyl aromatic signals (δ ~7.0–8.5 ppm) .

- FT-IR : Confirm carbonyl (C=O) stretch at ~1680–1720 cm⁻¹ and ether (C-O-C) vibrations at ~1200 cm⁻¹ .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond angles and intermolecular interactions (e.g., hydrogen bonding between pyrrolidine N and carbonyl O), though public crystallographic data for this compound may require proprietary studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables:

| Variable | Range Tested | Optimal Condition | Reference |

|---|---|---|---|

| Solvent | DMF, THF, Acetonitrile | DMF (reflux, 80°C) | |

| Catalyst | Pd(OAc)₂, CuI | Pd(OAc)₂ (0.5 mol%) | |

| Reaction Time | 6–24 hrs | 12 hrs |

- Scale-Up : Transition from batch to continuous flow reactors for higher reproducibility and reduced side reactions .

Q. How do electronic effects of substituents influence the compound’s reactivity in nucleophilic reactions?

- Methodological Answer :

- Computational Modeling : Density functional theory (DFT) calculates electron density maps. The methoxy group donates electrons via resonance, activating the phenyl ring for electrophilic substitution, while the pyridinyloxy group withdraws electrons, polarizing the pyrrolidine ring and enhancing nucleophilicity at the nitrogen .

- Experimental Validation : Compare reaction rates of derivatives (e.g., replacing methoxy with nitro groups) in SNAr reactions. Kinetic studies (UV-Vis monitoring) show a 30% rate decrease with electron-withdrawing substituents .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

- Methodological Answer :

- Standardized Assays : Replicate studies using uniform protocols (e.g., CellTiter-Glo® for cytotoxicity, same cell lines like HEK293 or HepG2).

- Meta-Analysis : Compare data across studies, adjusting for variables:

| Factor | Impact on IC₅₀ | Mitigation Strategy |

|---|---|---|

| Cell Passage Number | Higher passages reduce sensitivity | Use cells below passage 20 |

| Solvent (DMSO%) | >0.1% DMSO alters membrane integrity | Limit to 0.05% |

- Statistical Analysis : Apply ANOVA to identify significant outliers (p < 0.05) .

Data Contradiction Analysis

Q. Why do crystallographic studies report differing hydrogen-bonding networks for structurally analogous compounds?

- Methodological Answer :

- Crystal Packing Variability : Differences arise from solvent of crystallization (e.g., methanol vs. acetonitrile) and temperature. For example:

| Analogous Compound | Solvent | H-Bond Network | Reference |

|---|---|---|---|

| Piperidine-based derivative | Methanol | N-H∙∙∙O (2.8 Å) | |

| Pyrrolidine analog | Acetonitrile | N-H∙∙∙N (3.1 Å) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。